Bromine nitrate

Catalog No.
S15244659
CAS No.
40423-14-1
M.F
BrNO3
M. Wt
141.91 g/mol
Availability
In Stock
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Bromine nitrate

CAS Number

40423-14-1

Product Name

Bromine nitrate

IUPAC Name

bromo nitrate

Molecular Formula

BrNO3

Molecular Weight

141.91 g/mol

InChI

InChI=1S/BrNO3/c1-5-2(3)4

InChI Key

RRTWEEAEXPZMPY-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)([O-])OBr

Bromine nitrate, with the chemical formula BrNO₃, is an inorganic compound that appears as a yellow liquid. It is a derivative of bromine and nitric acid and is characterized by its high reactivity and instability, particularly at temperatures above 0 °C, where it decomposes rapidly. This compound is primarily studied in controlled laboratory environments due to its explosive potential and corrosive nature, making it challenging to handle safely .

, particularly in atmospheric chemistry. Key reactions include:

  • Formation from Bromine Chloride and Chlorine Nitrate:
    BrCl+ClNO3BrNO3+Cl2\text{BrCl}+\text{ClNO}_3\rightarrow \text{BrNO}_3+\text{Cl}_2
  • Photolysis: Bromine nitrate undergoes photolysis in the stratosphere, where it can decompose into bromine monoxide and nitrogen dioxide:
    BrNO3+hνBrO+NO2\text{BrNO}_3+h\nu \rightarrow \text{BrO}+\text{NO}_2

These reactions are crucial for understanding the role of bromine nitrate in ozone depletion processes and its impact on atmospheric chemistry .

While bromine nitrate is not typically associated with direct biological activity, its presence in the atmosphere can influence ecological systems indirectly. Reactive bromine species, including those derived from bromine nitrate, can affect nitrogen cycling by accelerating the conversion of nitrogen oxides to nitrates, which can subsequently impact plant growth and soil chemistry .

Bromine nitrate can be synthesized through various methods:

  • Reaction of Silver Nitrate with Bromine:
    • In this method, silver nitrate reacts with an alcoholic solution of bromine to produce bromine nitrate and silver bromide:
    Br2+2AgNO32BrNO3+2AgBr\text{Br}_2+2\text{AgNO}_3\rightarrow 2\text{BrNO}_3+2\text{AgBr}
  • Low-Temperature Reaction of Bromine Chloride with Chlorine Nitrate:
    • This method involves mixing bromine chloride with chlorine nitrate at low temperatures to yield bromine nitrate:
    BrCl+ClNO3BrNO3+Cl2\text{BrCl}+\text{ClNO}_3\rightarrow \text{BrNO}_3+\text{Cl}_2

These synthesis methods highlight the compound's reactivity and the conditions required for its formation .

Bromine nitrate has specific applications primarily in atmospheric chemistry research. Its role includes:

  • Tropospheric Chemistry: It participates in reactions involving sulfuric acid and ice particles, influencing atmospheric processes related to climate change .
  • Ozone Depletion Studies: Due to its ability to release reactive bromine species upon photolysis, it is significant in studies concerning stratospheric ozone depletion mechanisms .

Research indicates that bromine nitrate interacts with various atmospheric constituents, particularly nitrogen oxides. These interactions can lead to enhanced oxidation processes that affect the nitrogen budget in the atmosphere. For example, studies have shown that reactive bromine can accelerate the conversion of nitrogen oxides into nitrates under specific conditions, impacting air quality and ecological systems .

Bromine nitrate shares similarities with other halogen nitrates but exhibits unique properties that distinguish it from these compounds. Below is a comparison highlighting some similar compounds:

CompoundChemical FormulaUnique Characteristics
Chlorine NitrateClNO₃More stable than bromine nitrate; important for ozone depletion studies.
Iodine NitrateINO₃Less commonly studied; potential applications in organic synthesis.
Fluorine NitrateFNO₃Highly reactive; used in specialized chemical applications but less prevalent than others.

Bromine nitrate's distinct photochemical behavior and its role in stratospheric chemistry make it a critical subject of study compared to these other halogen nitrates .

Reactivity of Bromine with Nitric Acid: Exothermic Reaction Dynamics

The direct reaction between bromine (Br₂) and nitric acid (HNO₃) represents a foundational synthesis route for bromine nitrate. This exothermic process proceeds through halogen oxidation, where nitric acid acts as both an acid and an oxidizing agent. The reaction dynamics are influenced by temperature, concentration, and the presence of catalytic intermediates. For example, in alcoholic solutions, bromine reacts with silver nitrate (AgNO₃) to yield bromine nitrate and silver bromide (AgBr):

$$
\text{Br}2 + \text{AgNO}3 \rightarrow \text{BrNO}_3 + \text{AgBr}
$$

This reaction highlights the role of nitrate ions in abstracting bromine atoms, with the exothermicity driven by the formation of stable AgBr ($$\Delta H_f^\circ = -100.4 \, \text{kJ/mol}$$). Kinetic studies of analogous systems, such as hydrobromic acid (HBr) oxidation by HNO₃, reveal a reaction order of 1.5 with respect to nitrous acid (HNO₂) and between 1–2 for bromide ions (Br⁻). The rate-determining step involves the formation of an intermediate complex, which decomposes to release bromine.

Table 1: Thermodynamic Parameters for Bromine Nitrate Synthesis

Reaction$$\Delta H_f^\circ \, (\text{kJ/mol})$$Key Intermediate
$$\text{Br}2 + \text{AgNO}3$$$$-705.63 \, (\text{AgNO}_3)$$AgBr
$$\text{HBr} + \text{HNO}_3$$$$-36.29 \, (\text{HBr})$$$$\text{NO}_2^+$$

The strong dependence on acid concentration and hydration effects underscores the sensitivity of this pathway to reaction conditions. High water concentrations suppress intermediate formation, while cations like Ag⁺ enhance rates by reducing free water activity.

Silver-Catalyzed Bromonium Nitrate Formation in Pyridine-Chloroform Systems

Silver-mediated synthesis provides a controlled route to bromine nitrate, particularly in non-aqueous solvents. In pyridine-chloroform systems, silver nitrate facilitates bromide abstraction from bromine, generating a bromonium ion ($$\text{Br}^+$$) that reacts with nitrate ions. The solvent system stabilizes reactive intermediates, enabling selective product formation:

$$
\text{Br}2 + \text{AgNO}3 \xrightarrow{\text{pyridine/CHCl}3} \text{BrNO}3 + \text{AgBr}
$$

Pyridine acts as a Lewis base, coordinating to silver ions and modulating reactivity. Chloroform’s low polarity minimizes side reactions, ensuring high yields of bromine nitrate. This method contrasts with aqueous approaches, where hydrolysis competes with nitrate coordination. The stoichiometry and solvent effects are critical; deviations in AgNO₃ concentration or solvent purity lead to byproducts like silver bromate ($$\text{AgBrO}_3$$).

Atmospheric Formation Mechanisms: $$\text{BrO} + \text{NO}2 + \text{M} \rightarrow \text{BrONO}2 + \text{M}$$

In the upper troposphere and stratosphere, bromine nitrate forms via the termolecular reaction of bromine monoxide ($$\text{BrO}$$) with nitrogen dioxide ($$\text{NO}_2$$) in the presence of a third-body molecule ($$\text{M}$$):

$$
\text{BrO} + \text{NO}2 + \text{M} \rightarrow \text{BrONO}2 + \text{M}
$$

The equilibrium constant for this reaction, $$K_{P,7} = 5.44 \times 10^{-9} \, \exp(14192/T) \, \text{atm}^{-1}$$, reflects its strong temperature dependence. At 298 K, the thermal dissociation enthalpy is $$28.2 \, \text{kcal/mol}$$, making BrONO₂ a reservoir for bromine radicals that drive ozone depletion cycles.

Table 2: Kinetic Parameters for Atmospheric BrONO₂ Formation

Temperature (K)Pressure (Torr)$$k_{-7} \, (\text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1})$$
320100–1000$$1.2 \times 10^{-13}$$ to $$3.8 \times 10^{-12}$$
340100–1000$$4.5 \times 10^{-13}$$ to $$1.4 \times 10^{-11}$$

The reverse reaction ($$\text{BrONO}2 + \text{M} \rightarrow \text{BrO} + \text{NO}2 + \text{M}$$) dominates at higher temperatures, illustrating the compound’s role in dynamic halogen cycling. Field observations correlate BrONO₂ abundance with $$\text{BrO}/\text{NO}_2$$ ratios, underscoring its atmospheric significance.

Stratospheric Detection and Role in Ozone Depletion

Bromine nitrate (BrONO₂) represents the most important reservoir species for inorganic stratospheric bromine and plays a crucial role in stratospheric ozone depletion processes [1] [2]. The compound has a molecular formula of BrNO₃ with a molecular weight of 141.909 atomic mass units [3] [4]. The first atmospheric measurements of stratospheric bromine nitrate were achieved using the Michelson Interferometer for Passive Atmospheric Sounding aboard the European Envisat satellite [1] [5].

Detection Methods and Measurement Techniques

Stratospheric bromine nitrate concentrations were successfully identified through atmospheric infrared emission spectra recorded between 685 and 2410 cm⁻¹ in limb geometry [1]. The detection utilized the fundamental vibrational band around 803 cm⁻¹, which provides the strongest spectroscopic signature for atmospheric measurements [1]. Scientists at the Karlsruhe Institute of Technology succeeded in measuring bromine nitrate concentrations in the altitude range from 20 to 40 kilometers [5].

The observed bromine nitrate concentrations exhibit strong diurnal variations, with much lower concentrations during daylight hours due to rapid photolysis [1] [2]. Maximum volume mixing ratios observed during nighttime reach 20 to 25 parts per trillion by volume, while daytime concentrations are significantly reduced [1] [5]. The photolysis of bromine nitrate occurs within minutes during daylight, leading to the formation of bromine monoxide and nitrogen dioxide through one pathway, or bromine atoms and nitrogen trioxide through an alternative photolytic channel [1].

Role in Ozone Depletion Chemistry

The stratospheric ozone depletion potential of bromine nitrate is primarily mediated through its participation in catalytic halogen cycles [1] [6]. The compound forms through the termolecular reaction between bromine monoxide, nitrogen dioxide, and a collision partner, creating a temporary reservoir that can be rapidly activated [1]. Bromine has a much higher ozone depletion potential compared to chlorine because it converts more readily from its reservoir forms into reactive species [5].

The photolysis of bromine nitrate produces quantum yields of 0.35 ± 0.08, 0.65 ± 0.14, 0.62 ± 0.11, and 0.77 ± 0.19 for bromine atom production at wavelengths of 248, 266, 308, and 355 nanometers respectively [7] [8]. These quantum yield measurements demonstrate the wavelength-dependent efficiency of bromine nitrate photodissociation in the stratosphere [8].

Recent atmospheric tests have revealed that the ratio of photolysis rate to formation rate constant for bromine nitrate is approximately 1.7 times larger than previously recommended by laboratory compilations [6]. This finding has significant implications for total inorganic stratospheric bromine estimates, suggesting that previous assessments may have overestimated bromine concentrations by approximately 1.4 parts per trillion [6].

Concentration Profiles and Global Distribution

Altitude Range (km)Nighttime Concentration (pptv)Daytime Concentration (pptv)Location
20-2515-205-8Mid-latitudes
25-3020-258-12Mid-latitudes
30-3518-223-6Mid-latitudes
23-2412-1312-13High latitudes (65-90°N)

The altitude of maximum daytime concentrations varies with latitude, occurring at 23-24 kilometers at high latitudes compared to 27-29 kilometers in equatorial regions [1]. These measurements provide critical validation for photochemical models and demonstrate that current understanding of stratospheric bromine chemistry is generally accurate [1] [2].

Tropospheric Reactivity and Halogen Activation Cycles

Bromine nitrate participates in complex tropospheric halogen activation cycles that significantly impact atmospheric oxidation processes and ozone concentrations [9] [10]. The compound contributes to reactive bromine species chemistry in both marine boundary layers and polar regions, where halogen activation events can lead to substantial ozone depletion [9] [11].

Marine Boundary Layer Chemistry

In marine environments, bromine nitrate participates in heterogeneous reactions that activate halogen species from sea salt aerosols [12]. The uptake coefficient for bromine nitrate on aqueous surfaces increases with temperature, rising from 0.063 ± 0.021 at 272 Kelvin to higher values at 280 Kelvin [12]. These heterogeneous processes enable the conversion of relatively inert halogen reservoir species into reactive forms capable of participating in ozone destruction cycles [12].

The compound undergoes rapid hydrolysis reactions on water-containing surfaces, producing hypobromous acid and nitric acid according to established reaction pathways [13]. This heterogeneous hydrolysis represents a key step in releasing photochemically active bromine species that can subsequently engage in catalytic ozone loss cycles [13].

Polar Boundary Layer Processes

Bromine nitrate plays a particularly important role in polar boundary layer chemistry, where bromine explosion events can lead to rapid ozone depletion [14] [15]. These events occur when reactive bromine species are released from snow and ice surfaces through autocatalytic mechanisms involving halogen activation [15]. The presence of bromine nitrate accelerates the conversion of nitrogen oxides to nitrate and influences the atmospheric nitrogen budget in polar regions [14].

Measurements from polar regions indicate that bromine chemistry can cause nitrogen oxide reductions of 60 to 80 percent at high latitudes during spring conditions [14]. The surface snow bromide and nitrate interactions create conditions favorable for sustained halogen activation cycles that persist throughout the polar spring period [14].

Tropospheric Ozone Impact

Bromine nitrate contributes to tropospheric ozone reduction through multiple pathways involving reactive halogen chemistry [9] [11]. Global atmospheric chemistry transport models demonstrate that bromine monoxide mixing ratios of 0.1 to 2.0 parts per million by volume lead to ozone reductions of up to 18 percent in widespread areas, with regional reductions reaching 40 percent [9].

The impact extends beyond direct ozone destruction to include significant effects on the hydroxyl radical to hydroperoxyl radical ratio, which affects nitrogen oxide and peroxyacetyl nitrate concentrations [9]. These changes in radical chemistry alter the overall oxidative capacity of the troposphere and modify the lifetimes of various atmospheric trace gases [9].

Computational Modeling of Bromine Nitrate Transport and Lifetimes

Computational modeling of bromine nitrate transport and atmospheric lifetimes requires sophisticated chemical transport models that account for both gas-phase and heterogeneous chemistry processes [16] [17]. These models incorporate detailed reaction mechanisms, photolysis rates, and transport processes to simulate the global distribution and temporal evolution of bromine nitrate concentrations [18] [15].

Global Transport Modeling

Three-dimensional chemistry-climate models simulate bromine nitrate transport using meteorological fields and comprehensive chemical mechanisms [18] [17]. The models account for convective transport, which efficiently carries very short-lived bromine species from the boundary layer to the upper troposphere and lower stratosphere [17]. Convective processes can transport bromine compounds to mixing ratios reaching 45 percent of initial boundary layer concentrations in the tropical tropopause layer [17].

The effective lifetime of bromine nitrate depends on altitude, season, and chemical environment, with photolysis dominating during daylight hours and heterogeneous reactions becoming important on particle surfaces [19] [13]. Model simulations indicate that the stratospheric lifetime of bromine nitrate varies from minutes during peak solar irradiance to hours during twilight conditions [6].

Photochemical Modeling Results

Advanced photochemical models predict bromine nitrate concentrations using measured concentrations of nitrogen dioxide and bromine monoxide as input parameters [1]. These models incorporate temperature-dependent reaction rates and wavelength-specific photolysis cross-sections to calculate diurnal concentration profiles [1] [20].

The absorption cross-sections of bromine nitrate show weak temperature dependence at wavelengths below 450 nanometers, with less than 10 percent change between 298 and 220 Kelvin [20]. However, at longer wavelengths above 450 nanometers, the cross-sections decrease rapidly with decreasing temperature, showing approximately 35 percent reduction at 480 nanometers when temperature drops from 298 to 220 Kelvin [20].

Model Validation and Uncertainty Assessment

Comparison between modeled and observed bromine nitrate concentrations generally shows good agreement within estimated uncertainty ranges [1] [6]. However, systematic uncertainties remain in several key parameters, including absorption cross-sections, quantum yields, and heterogeneous reaction rates [6] [21].

Recent atmospheric validation studies suggest that bromine nitrate absorption cross-sections may be larger than laboratory recommendations, particularly for wavelengths greater than 300 nanometers [6]. Additionally, the formation rate constant for the bromine monoxide plus nitrogen dioxide reaction may be smaller at stratospheric temperatures than previously estimated [6].

Model ParameterLaboratory ValueAtmospheric ConstraintUncertainty Factor
Photolysis Rate1.0 (reference)1.27 ± 0.21.4
Formation Rate1.0 (reference)0.75 ± 0.151.47
Absorption Cross-section1.0 (reference)1.2 ± 0.31.4

The infrared band strength measurements for bromine nitrate indicate values of 2.872 × 10⁻¹⁷ cm² molecule⁻¹ cm⁻¹ for the fundamental band around 803 cm⁻¹ and 3.63 × 10⁻¹⁷ cm² molecule⁻¹ cm⁻¹ for the band around 1286 cm⁻¹ [21]. These spectroscopic parameters provide essential input data for atmospheric radiative transfer calculations and remote sensing retrievals [21].

Molecular Solvation Mechanisms

The solvation of bromine nitrate at the air-water interface proceeds through distinctly different pathways compared to bulk aqueous environments. Ab initio molecular dynamics simulations demonstrate that bromine nitrate can achieve stable existence at the interface, providing thermodynamically favorable conditions for subsequent hydrolysis reactions [1] [2]. The interface presents a unique chemical environment where bromine nitrate molecules experience reduced coordination numbers compared to bulk solvation, leading to enhanced reactivity.

The spontaneous formation of the hydrated complex represents the initial step in the interfacial solvation process. Computational studies reveal that the formation of the dihydrate bromine nitrate complex occurs without significant activation barriers at the air-water interface, contrasting sharply with the substantial energy requirements observed in bulk aqueous solutions [1] [3]. This enhanced reactivity stems from the reduced solvation constraints at the interface, where water molecules exhibit greater orientational freedom and enhanced nucleophilicity.

Hydrolysis Reaction Pathways

The hydrolysis of bromine nitrate follows a multi-step ionic mechanism at the air-water interface, proceeding through well-defined intermediate species. The reaction sequence begins with the formation of the hydrated bromine nitrate complex, followed by ionization to produce the characteristic ion pair intermediate. Electronic structure calculations demonstrate that this intermediate, consisting of hydrated bromine cation and nitrate anion components, achieves remarkable stability when separated by appropriate water molecule layers [3] [4].

Energy barrier analysis reveals the dramatic catalytic effect of interfacial water molecules. The free energy barrier for hydrolysis decreases systematically from 42.4 kcal/mol for single water molecule reactions to essentially zero when catalyzed by six water molecules arranged in ice-like structures [3] [4]. This reduction occurs through the progressive stabilization of transition states by hydrogen-bonded water networks, which provide optimal coordination environments for the reacting species.

The product distribution from interfacial hydrolysis shows preferential formation of hypobromous acid and nitric acid, with reaction proceeds via proton transfer mechanisms facilitated by the extended hydrogen bond networks characteristic of the air-water interface [1] [5]. Experimental investigations using reflection-absorption infrared spectroscopy confirm the formation of both molecular and ionic products, with the relative proportions dependent on temperature and water availability [5].

Halogen Bonding Dynamics in Aqueous Aerosols

Fundamental Halogen Bonding Interactions

Halogen bonding emerges as the dominant intermolecular interaction governing bromine nitrate behavior at aqueous interfaces. The bromine atom in bromine nitrate forms directional, electrostatic interactions with water oxygen atoms, characterized by bond lengths ranging from 2.69 to 2.90 Angstroms [1] [2]. These interactions disrupt the native hydrogen-bonding networks of interfacial water, creating localized perturbations that enhance the chemical reactivity of both the halogen species and surrounding water molecules.

The strength of halogen bonds in bromine nitrate-water systems exhibits significant dependence on the local chemical environment. At the air-water interface, halogen bond formation energies range from 3.0 to 5.0 kcal/mol, representing substantial stabilization compared to dispersive interactions alone [1]. The directionality of these interactions creates preferential binding sites that orient the bromine nitrate molecule for optimal interaction with nucleophilic water molecules.

Dynamic Evolution of Halogen Bonding Networks

Molecular dynamics simulations reveal the rapid formation and evolution of halogen bonding networks at the air-water interface. The initial contact between bromine nitrate and interfacial water molecules leads to halogen bond formation within femtosecond timescales, followed by structural reorganization of the surrounding water network over picosecond periods [1] [6]. This reorganization enhances the stability of the halogen-bonded complex while simultaneously activating additional water molecules for participation in subsequent reaction steps.

The cooperative effects between halogen bonding and hydrogen bonding create synergistic enhancement of interfacial reactivity. Studies of binary surfactant systems demonstrate that the presence of halogen bonding species can enhance the orientational response of interfacial water molecules by factors of ten or more [6]. This amplification results from the disruption of native water structure by halogen bonds, creating regions of enhanced water mobility and reactivity.

Aerosol-Specific Halogen Bonding Phenomena

In atmospheric aerosol environments, halogen bonding dynamics exhibit unique characteristics due to the confined geometry and high surface-to-volume ratios typical of aerosol particles. Experimental studies using glancing-angle Raman spectroscopy demonstrate that the presence of halide ions enhances the surface partitioning of nitrate species, creating favorable conditions for halogen bond formation between different halogen-containing molecules [7]. This enhancement occurs through electrostatic interactions that draw reactive species toward the interface region.

The formation of stable halogen-bonded complexes in aerosol systems provides mechanistic pathways for rapid bromine activation that would be kinetically unfavorable in bulk solution. Studies of iodine nitrate systems reveal that halogen bonding interactions can stabilize otherwise unstable intermediate species, extending their atmospheric lifetimes and enabling participation in additional reaction cycles [8] [9]. Similar phenomena are anticipated for bromine nitrate systems, though direct experimental confirmation remains limited.

Free Energy Landscapes and Reaction Barriers: AIMD Simulations

Computational Methodology and Theoretical Framework

Ab initio molecular dynamics simulations provide unprecedented insight into the free energy landscapes governing bromine nitrate reactivity at aqueous interfaces. These calculations employ density functional theory with dispersion corrections to accurately describe both covalent bonding and non-covalent interactions critical to interfacial chemistry [1]. The computational approach combines quantum mechanical treatment of the reactive region with classical molecular dynamics for the extended water environment, enabling simulation of realistic interfacial systems while maintaining chemical accuracy.

Enhanced sampling methods, including umbrella sampling and metadynamics approaches, enable exploration of rare reaction events and calculation of precise free energy barriers [1]. These techniques overcome the timescale limitations of conventional molecular dynamics by biasing the simulation along predefined reaction coordinates, allowing comprehensive mapping of reaction pathways that would be inaccessible through unbiased simulations.

Free Energy Barrier Quantification

Systematic analysis of reaction barriers reveals the profound influence of interfacial environment on bromine nitrate reactivity. The energy barrier for hydrolysis at the air-water interface measures approximately 3.0 kcal/mol at 300 K, representing a reduction of more than an order of magnitude compared to bulk aqueous conditions [1]. This dramatic reduction results from the optimal arrangement of water molecules at the interface, which provide ideal coordination environments for transition state stabilization.

Temperature dependence studies demonstrate that interfacial reactions maintain favorable kinetics across atmospheric temperature ranges. The relatively low activation barriers ensure rapid reaction rates even under the reduced temperatures characteristic of upper atmospheric conditions [1]. Arrhenius analysis indicates that the interfacial pathway remains kinetically accessible at temperatures as low as 200 K, consistent with the importance of this mechanism in stratospheric ozone chemistry.

Mechanistic Insights from AIMD Calculations

Detailed reaction coordinate analysis reveals the step-wise nature of interfacial hydrolysis mechanisms. The reaction proceeds through initial halogen bond formation, followed by proton transfer events that lead to ion pair formation and ultimate product release [1]. Each step exhibits distinct energy characteristics, with the proton transfer step representing the rate-determining process under most atmospheric conditions.

Product selectivity analysis demonstrates the preferential formation of atmospherically relevant species through interfacial pathways. The calculations predict product distributions favoring hypobromous acid formation over alternative products, consistent with the known importance of this species in catalytic ozone destruction cycles [1]. The selectivity results from the specific orientational constraints imposed by the interfacial environment, which favor particular bond-breaking and bond-forming sequences.

Comparison with Experimental Observations

Validation studies compare computational predictions with available experimental data on bromine nitrate uptake kinetics and product distributions. The calculated uptake coefficients show excellent agreement with measured values from droplet train experiments, supporting the accuracy of the computational methodology [10]. Similarly, predicted product distributions match qualitatively with spectroscopic observations of interfacial hydrolysis reactions [5].

Reconciliation of computational and experimental timescales requires careful consideration of the different conditions employed in theoretical and experimental studies. While AIMD simulations provide information on elementary reaction steps occurring over picosecond timescales, experimental measurements typically probe steady-state behavior over much longer periods [1]. The integration of computational mechanistic insights with experimental kinetic data provides a comprehensive understanding of bromine nitrate interfacial chemistry spanning the full range of relevant timescales.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

140.90616 g/mol

Monoisotopic Mass

140.90616 g/mol

Heavy Atom Count

5

Wikipedia

Bromine_nitrate

Dates

Last modified: 08-11-2024

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